N-(4-acetylphenyl)-3-tosylpropanamide
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Overview
Description
N-(4-acetylphenyl)-3-tosylpropanamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a tosyl group through a propanamide linkage
Scientific Research Applications
N-(4-acetylphenyl)-3-tosylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-tosylpropanamide typically involves a multi-step process. One common method includes the following steps:
Acetylation: The starting material, 4-aminophenyl, is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-(4-acetylphenyl)amine.
Tosylation: The N-(4-acetylphenyl)amine is then reacted with tosyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-3-tosylpropanamide exerts its effects involves its interaction with specific molecular targets. The acetyl and tosyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also participate in signaling pathways by binding to receptors or other cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)acetamide
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide
Uniqueness
N-(4-acetylphenyl)-3-tosylpropanamide is unique due to the presence of both acetyl and tosyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-13-3-9-17(10-4-13)24(22,23)12-11-18(21)19-16-7-5-15(6-8-16)14(2)20/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCGBANKLRIQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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